molecular formula C8H9ClO2S B8300254 4-(5-Chloro-2-thienyl)butanoic acid

4-(5-Chloro-2-thienyl)butanoic acid

Cat. No.: B8300254
M. Wt: 204.67 g/mol
InChI Key: IFKXMSXUHGGBTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chloro-2-thienyl)butanoic acid is a carboxylic acid derivative featuring a 5-chloro-substituted thiophene ring directly attached to a butanoic acid backbone. The compound’s core structure—a thienyl group fused to a carboxylic acid chain—suggests utility in designing inhibitors, labeled tracers, or agrochemicals, depending on substituent modifications.

Properties

Molecular Formula

C8H9ClO2S

Molecular Weight

204.67 g/mol

IUPAC Name

4-(5-chlorothiophen-2-yl)butanoic acid

InChI

InChI=1S/C8H9ClO2S/c9-7-5-4-6(12-7)2-1-3-8(10)11/h4-5H,1-3H2,(H,10,11)

InChI Key

IFKXMSXUHGGBTR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)CCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Thienyl vs.
  • Functional Group Impact: The amino-substituted analog () is radiolabeled with tritium, suggesting its use in pharmacokinetic or receptor-binding studies, whereas the oxadiazole-thioether analogs () exhibit enzymatic inhibitory activity .

Research Findings and Implications

  • Synthesis Challenges : Methodological optimization (e.g., Method F in ) is critical for improving yields in heterocyclic derivatives .
  • Structure-Activity Relationships (SAR): Thienyl and oxadiazole groups enhance target specificity in enzyme inhibition, whereas phenoxy groups favor broad-spectrum herbicidal activity .
  • Contradictions : Lower purity in oxadiazole derivatives (e.g., 19b at 47%) versus MCPB’s commercial availability underscores the trade-off between structural complexity and manufacturability .

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